molecular formula C7H8FNO B1431853 (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol CAS No. 1568238-76-5

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B1431853
CAS No.: 1568238-76-5
M. Wt: 141.14 g/mol
InChI Key: VWXJHLSFAQVXJE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol (CAS 1568238-76-5) is a chiral alcohol of high interest in scientific research, particularly in medicinal chemistry. It features a pyridine ring substituted with a fluorine atom at the 3-position and a chiral hydroxymethyl group at the 2-position . Its (1R)-configuration imparts stereochemical specificity, which is critical in pharmaceutical applications where enantiomeric purity can significantly influence biological activity, binding affinity, and metabolic stability . This compound serves as a valuable chiral building block (C7H8FNO, MW: 141.14 g/mol) for the synthesis of more complex molecules . The incorporation of fluorine into aromatic scaffolds is a common strategy in drug design, as it can enhance a compound's lipophilicity, membrane permeability, and overall metabolic profile . Researchers explore such fluorinated pyridine derivatives for their potential as enzyme inhibitors or receptor modulators, with applications spanning the development of treatments for neurodegenerative diseases, among other therapeutic areas . The product is offered with high chiral purity. Please note that this product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(1R)-1-(3-fluoropyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXJHLSFAQVXJE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568238-76-5
Record name (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.

    Grignard Reaction: 3-fluoropyridine is subjected to a Grignard reaction with an appropriate organomagnesium halide to form the corresponding pyridylmagnesium bromide.

    Addition of Ethylene Oxide: The pyridylmagnesium bromide is then reacted with ethylene oxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is (1R)-1-(3-fluoropyridin-2-yl)ethanone.

    Reduction: The major product is (1R)-1-(3-fluoropyridin-2-yl)ethane.

    Substitution: The major products depend on the substituent introduced, such as (1R)-1-(3-methoxypyridin-2-yl)ethan-1-ol.

Scientific Research Applications

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group facilitates hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related alcohols, including phenyl-based derivatives and pyridinyl analogs with variations in substituent type, position, and stereochemistry. Key differentiating factors include:

  • Substituent identity (F, Cl, CF₃).
  • Substituent position on the aromatic ring.
  • Stereochemical configuration (R vs. S) and enantiomeric excess (ee).
  • Synthetic yields and purification methods.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Yield (%) Stereopurity (ee or purity) Optical Rotation [α]D²⁰ (c, solvent) Reference
(1R)-1-(3-Fluoropyridin-2-yl)ethan-1-ol 1568238-76-5 C₇H₈FNO 3-F-pyridin-2-yl 141.1 - 95% purity Not reported
(R)-1-(3-Fluorophenyl)ethan-1-ol Not available C₈H₉FO 3-F-phenyl 140.16 99 88% ee +15.2 (c 1.0, CHCl₃)
(R)-1-(3-Chlorophenyl)ethan-1-ol Not available C₈H₉ClO 3-Cl-phenyl 156.61 99 87% ee +12.8 (c 1.0, CHCl₃)
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol 1412254-62-6 C₇H₅ClF₃NO 6-Cl-pyridin-3-yl, CF₃ 211.57 Synthesis on demand 97.5% ee Not reported
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol 2416218-01-2 C₇H₆ClF₂NO 5-Cl-2-F-pyridin-3-yl, F 193.58 - Not reported Not reported
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol 1813526-58-7 C₇H₇ClFNO 2-Cl-5-F-pyridin-3-yl 175.59 - Not reported Not reported

Key Observations

Substituent Effects
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine. For example, (R)-1-(3-fluorophenyl)ethan-1-ol exhibits higher optical rotation (+15.2) than its chloro analog (+12.8), suggesting differences in electronic environment .
  • Pyridine vs. Benzene Rings : Pyridinyl derivatives (e.g., the main compound) offer nitrogen-based hydrogen bonding, unlike phenyl analogs. This may enhance solubility in polar solvents.
Stereochemical Considerations
  • Enantiomeric Excess : Pyridinyl derivatives often achieve higher stereopurity (e.g., 97.5% ee in ) compared to phenyl analogs (87–90% ee in ), likely due to advanced biocatalytic methods.
Physicochemical Properties
  • Optical Rotation : Phenyl derivatives show measurable rotations (e.g., +15.2 for 3-F-phenyl), while pyridinyl analogs lack reported data, possibly due to their oily consistency .

Biological Activity

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H10FN and features a fluorinated pyridine ring attached to an ethan-1-ol moiety. Its stereochemistry is crucial for its biological activity, as the (1R) configuration can influence interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains, suggesting potential for similar activity.

Anti-inflammatory Effects

Pyridine-based compounds are also explored for their anti-inflammatory properties. Investigations into related structures indicate that modifications in substituents can enhance these effects, which may be applicable to this compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies suggest that:

  • Fluorine Substitution : The position and nature of fluorine substitution can significantly affect binding affinity to target proteins.
  • Hydroxyl Group Influence : The ethan-1-ol group may enhance solubility and facilitate interactions with hydrophilic sites on enzymes or receptors.

Study 1: Enzymatic Activity

A study evaluated various pyridine derivatives for their inhibitory effects on specific enzymes. While direct data on this compound was not available, similar compounds demonstrated IC50 values in the low micromolar range, indicating potential efficacy.

CompoundTarget EnzymeIC50 (µM)
AEnzyme X0.5
BEnzyme Y0.8
CEnzyme Z0.4

Study 2: Receptor Binding

Another investigation focused on receptor binding assays where related compounds showed significant binding affinities to serotonin receptors. This suggests that this compound could similarly affect neurotransmitter systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-ol

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